Cas no 2228045-11-0 (1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-N-methylcyclopropan-1-amine)

1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-N-methylcyclopropan-1-amine structure
2228045-11-0 structure
Product Name:1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-N-methylcyclopropan-1-amine
CAS No:2228045-11-0
MF:C13H23N
MW:193.32842373848
CID:5875965
PubChem ID:165684369
Update Time:2025-07-13

1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-N-methylcyclopropan-1-amine
    • 1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-N-methylcyclopropan-1-amine
    • 2228045-11-0
    • EN300-1809001
    • Inchi: 1S/C13H23N/c1-12(2)9-4-5-10(11(12)8-9)13(14-3)6-7-13/h9-11,14H,4-8H2,1-3H3/t9-,10?,11-/m0/s1
    • InChI Key: FCFFTDNFIOXQGM-JRUYECLLSA-N
    • SMILES: N(C)C1(CC1)C1CC[C@H]2C[C@@H]1C2(C)C

Computed Properties

  • Exact Mass: 193.183049738g/mol
  • Monoisotopic Mass: 193.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12Ų

1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-N-methylcyclopropan-1-amine Pricemore >>

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Additional information on 1-(1S,5S)-6,6-dimethylbicyclo3.1.1heptan-2-yl-N-methylcyclopropan-1-amine

CAS No. 2228045-11-0: 1-(1S,5S)-6,6-Dimethylbicyclo[3.1.1]Heptan-2-Yl-N-Methylcyclopropan-1-Amine

CAS No. 2228045-11-0, also known as 1-(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl-N-methylcyclopropan-1-amine, is a complex organic compound with a unique bicyclic structure and stereochemistry that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines and is characterized by its rigid bicyclo[3.1.1]heptane framework, which plays a crucial role in its physical and chemical properties.

The structure of this compound consists of a bicyclo[3.1.1]heptane ring system with two methyl groups attached at the 6-position and an N-methylcyclopropylamine group at the 2-position of the bicyclic framework. The stereochemistry at the 1S and 5S positions further adds complexity to its structure, making it a chiral molecule with potential applications in asymmetric synthesis and drug design.

Recent studies have highlighted the importance of such bicyclic compounds in medicinal chemistry due to their ability to adopt specific conformations that can interact with biological targets such as enzymes and receptors with high affinity and selectivity. For instance, researchers have explored the use of CAS No. 2228045-11-0 as a potential lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclo[3.1.1]heptane core through cycloaddition reactions or ring-closing metathesis followed by functionalization to introduce the N-methylcyclopropylamine group at the desired position. The stereochemical control during these steps is critical to ensure the formation of the correct enantiomer, which is essential for its biological activity.

In terms of applications, CAS No. 2228045-11-0 has shown promise in drug discovery programs where small molecules with rigid frameworks are required to modulate protein-protein interactions or inhibit enzymatic activity. Its unique combination of steric bulk and amine functionality makes it an attractive candidate for further exploration in preclinical studies.

Moreover, advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound, providing insights into its binding modes and potential optimization strategies for improving its pharmacokinetic properties such as solubility and bioavailability.

In conclusion, CAS No. 2228045-11-0, or 1-(S,S)-6,6-dimethylbicyclo[3.

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